3-Bencil-2,4-pentanodiona

Descripción general

Descripción

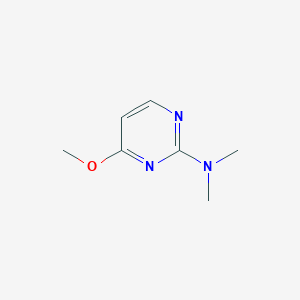

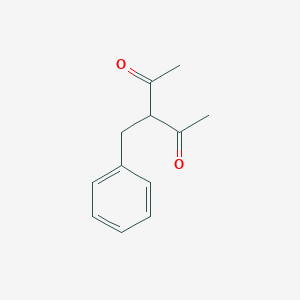

3-Benzyl-2,4-pentanedione (also known as benzyl acetylacetone or BAA) is a versatile organic compound with a wide range of applications in the laboratory and beyond. It is a colorless, liquid compound with a boiling point of 162°C and a melting point of -20°C. Its chemical formula is C10H12O2. It is a common intermediate in the synthesis of various compounds, and its high reactivity makes it a valuable tool in the laboratory.

Aplicaciones Científicas De Investigación

Complejos Metálicos

La 3-Bencil-2,4-pentanodiona se usa en la preparación de complejos metálicos trivalentes. Estos complejos incluyen aluminio, cromo, hierro y cobalto . Los espectros de absorción electrónica de estos complejos se han medido e interpretado en términos de varias transiciones electrónicas . Esta aplicación es significativa en el campo de la química inorgánica, particularmente en el estudio de las interacciones metal-ligando .

Interpretación de Datos Espectral

Los datos espectrales de la this compound y sus complejos se interpretan en detalle en términos de la π 3 →π 4, la transferencia de electrones ( dε →π 4) y las transiciones d → d* . Esto ayuda a comprender la estructura electrónica y los enlaces en estos complejos .

Estudio de Interacciones π

El estudio de la this compound y sus complejos proporciona información sobre las interacciones π entre un anillo fenilo y un anillo quelato . Esto es importante para comprender la estructura y estabilidad de estos complejos .

Estudios de Ligandos

La this compound sirve como ligando en la formación de complejos metálicos . El estudio de estos complejos ayuda a comprender los efectos de los diferentes ligandos en las propiedades de los complejos metálicos .

Síntesis de Derivados de Tiosemicarbazona

La this compound se utiliza en la síntesis de nuevos derivados de tiosemicarbazona

Propiedades

IUPAC Name |

3-benzylpentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-9(13)12(10(2)14)8-11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJQTBOWJRUOOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC1=CC=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150403 | |

| Record name | 2,4-Pentanedione, 3-benzyl- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134-87-8 | |

| Record name | 2,4-Pentanedione, 3-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzyl-2,4-pentanedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Pentanedione, 3-benzyl- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Benzyl-2,4-pentanedione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC38C3PH26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

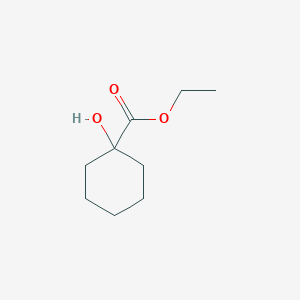

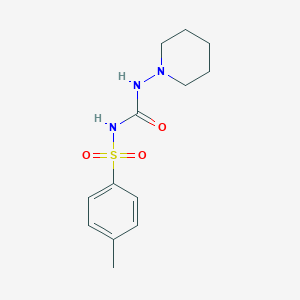

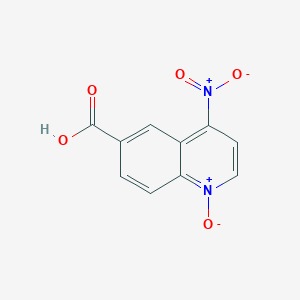

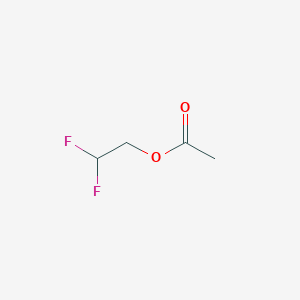

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 3-Benzyl-2,4-pentanedione influence its ability to form coordination complexes with metal ions?

A: 3-Benzyl-2,4-pentanedione (BPD) acts as a bidentate ligand due to the presence of two oxygen atoms in the β-diketone moiety [, , ]. This structure enables BPD to readily chelate metal ions, forming stable six-membered rings within the complex. The benzyl substituent, while not directly involved in coordination, can influence the complex's overall stability and properties. For example, in the study by [], electronic spectra analysis suggested that the phenyl ring in 3-phenyl-2,4-pentanedione, similar to the benzyl group in BPD, participates in π-interactions within the complex, affecting the energy levels of molecular orbitals and thus impacting spectral properties.

Q2: What spectroscopic techniques are useful for characterizing 3-Benzyl-2,4-pentanedione and its metal complexes?

A: Several spectroscopic methods prove valuable for characterizing BPD and its complexes. Infrared (IR) spectroscopy helps identify the characteristic functional groups present, differentiating between keto and enol tautomers of BPD []. For instance, researchers used IR spectroscopy to confirm the synthesis of BPD immobilized on silica and found it predominantly existed in the keto form []. Additionally, UV-Vis spectrophotometry reveals electronic transitions within the molecule, offering insights into the electronic structure and bonding characteristics, particularly valuable when studying metal complexes [, ]. 1H NMR spectroscopy provides detailed information about the proton environments within the molecule, aiding in structural elucidation and confirming successful synthesis [, ].

Q3: How has 3-Benzyl-2,4-pentanedione been utilized in catalytic applications?

A: BPD serves as a valuable precursor in synthesizing chiral diphosphine ligands, which are crucial in asymmetric catalysis. Researchers synthesized a novel chiral diphosphine ligand, (R)-(R)-3-Benzyl-2,4-bis(diphenylphosphino)pentane (BDPBzP), starting from BPD []. This ligand, when complexed with Ruthenium (II), exhibited excellent catalytic activity and enantioselectivity in the hydrogenation of acetylacetone to (R)-(R)-2,4-pentanediol []. This example highlights BPD's potential in developing efficient and selective catalysts for important organic transformations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.